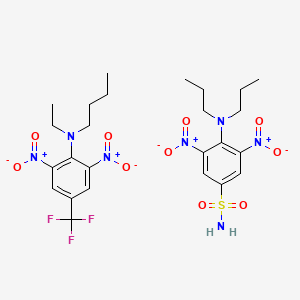
Benefin-oryzalin mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benefin-oryzalin mixture is a preemergence herbicide used to control a variety of grassy and broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benefin is synthesized through the nitration of aniline followed by alkylation with butyl chloride. Oryzalin is synthesized by the nitration of dipropylamine followed by sulfonation with sulfuric acid .
Industrial Production Methods
In industrial settings, benefin and oryzalin are produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compounds are then formulated into granular or liquid products for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Benefin and oryzalin primarily undergo hydrolysis and photodegradation in the environment. They are relatively stable under normal conditions but can be broken down by microbial activity in the soil .
Common Reagents and Conditions
Hydrolysis: Water and microbial enzymes.
Photodegradation: Sunlight and oxygen.
Major Products Formed
The major products formed from the degradation of benefin and oryzalin include various nitroaniline derivatives and sulfonamide compounds .
Scientific Research Applications
Benefin-oryzalin mixture is widely used in agricultural research to study weed control and crop management. It is also used in environmental studies to understand the impact of herbicides on soil health and microbial activity .
Mechanism of Action
Benefin and oryzalin inhibit cell division by binding to tubulin proteins, which are essential for the formation of microtubules. This disruption prevents the formation of the mitotic spindle, thereby inhibiting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Trifluralin: Another dinitroaniline herbicide with similar mode of action.
Pendimethalin: Used for preemergence control of annual grasses and broadleaf weeds.
Prodiamine: Provides long-lasting preemergence control of weeds
Uniqueness
The benefin-oryzalin mixture is unique in its combination, providing a broader spectrum of weed control compared to using either compound alone. This combination also reduces the likelihood of weed resistance developing .
Properties
CAS No. |
117266-31-6 |
|---|---|
Molecular Formula |
C25H34F3N7O10S |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |
InChI Key |
JCGJWLMZTCIWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















